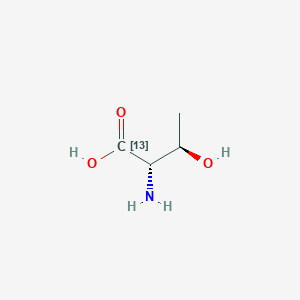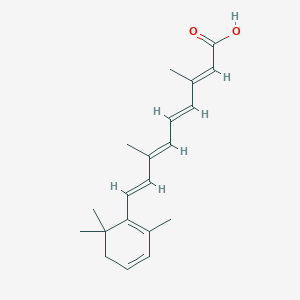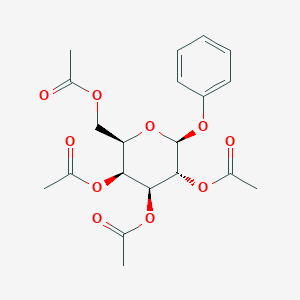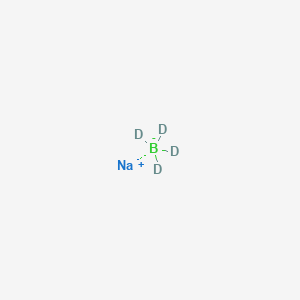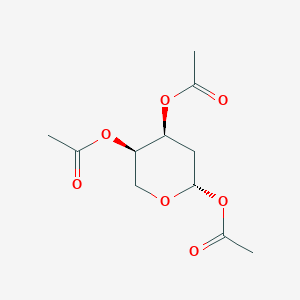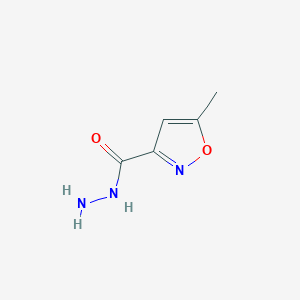
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the Biginelli reaction, which is a multicomponent reaction that typically yields dihydropyrimidinones. For instance, Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized using the Biginelli reaction under microwave irradiation, which is a method known for enhancing reaction rates and improving yields . Similarly, Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared using a classic Biginelli reaction under mild, solvent-free conditions . These methods suggest that the target compound could potentially be synthesized using similar conditions, with appropriate substitutions for the isopropyl and methylamino groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the anhydrous and solvated forms of a related compound were analyzed, revealing different crystalline forms and solvatomorphism . The interactions within the crystal lattice, such as hydrogen bonding and π interactions, play a significant role in the stability and properties of these compounds. These findings can be extrapolated to hypothesize about the molecular structure of the target compound, which may also exhibit solvatomorphism and similar intermolecular interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are often used to introduce different substituents into the pyrimidine ring. For instance, analogues of a pyrido[3,4-d]pyrimidine derivative were prepared by reacting the 6-fluoro derivatives with different amine nucleophiles . This suggests that the methylamino group in the target compound could be introduced through a similar nucleophilic substitution reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and thermal stability, can be assessed using techniques like differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . These properties are influenced by the molecular structure and the nature of substituents on the pyrimidine ring. The presence of fluorine atoms, for example, can significantly affect the compound's reactivity and interaction with biological targets, as seen in the biological activity of a pyrazolo[1,5-a]pyrimidine derivative .
Aplicaciones Científicas De Investigación
-
Hepatitis B Virus (HBV) Capsid Inhibitors
- Field : Medicinal Chemistry
- Application : This compound has been used in the design and synthesis of orally bioavailable HBV capsid inhibitors .
- Method : Multidimensional structural optimizations were carried out based on the heteroaryldihydropyrimidine (HAP) analogue .
- Results : The (2S,4S)-4,4-difluoroproline substituted analogue demonstrated high oral bioavailability and liver exposure and achieved over 2 log viral load reduction in a hydrodynamic injected (HDI) HBV mouse model .
-
Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
- Field : Organic Chemistry
- Application : Pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs have been studied for their chemistry and biological significance .
- Method : The study includes synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
- Results : The compounds have been applied on a large scale in the medical and pharmaceutical fields .
Direcciones Futuras
The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate” and similar compounds could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propiedades
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-(methylamino)-6-propan-2-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-9(2)13-12(15(21)22-4)14(20-16(18-3)19-13)10-5-7-11(17)8-6-10/h5-9H,1-4H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUMVOISTUCVJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591993 |
Source


|
| Record name | Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate | |
CAS RN |
160009-36-9 |
Source


|
| Record name | Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

